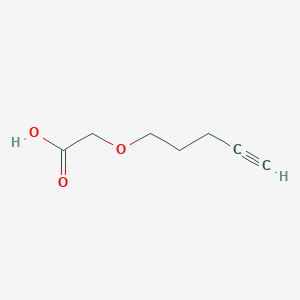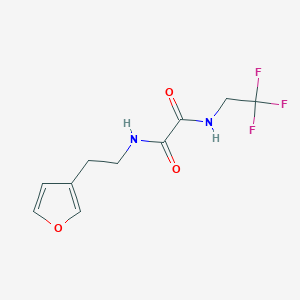
N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as FEFO, is a novel compound that has gained significant attention in the field of scientific research due to its unique properties. FEFO belongs to the class of oxalamide compounds, which have been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Wirkmechanismus
The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial infections. This compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is responsible for the production of pro-inflammatory prostaglandins. This compound also inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory genes. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In microbial infections, this compound disrupts the bacterial cell membrane and inhibits the activity of bacterial enzymes, leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. This compound has been extensively studied for its biological activities, making it a feasible compound for scientific research. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, this compound has not been tested extensively in human clinical trials, and its safety and efficacy in humans remain to be determined.
Zukünftige Richtungen
There are several future directions for research on N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide. First, further studies are needed to elucidate its molecular targets and mechanism of action. Second, the safety and efficacy of this compound in human clinical trials need to be determined. Third, the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, needs to be explored. Fourth, the development of this compound analogs with improved properties, such as increased potency and selectivity, could lead to the discovery of novel therapeutic agents. Overall, this compound is a promising compound that has the potential to contribute to the development of new drugs for various diseases.
Synthesemethoden
The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves a multi-step process that includes the reaction of furfurylamine with 2,2,2-trifluoroethyl isocyanate to form N-(2-furan-3-yl)ethyl-N'-(2,2,2-trifluoroethyl)urea. This intermediate is then reacted with oxalic acid to form this compound. The synthesis of this compound has been optimized for high yield and purity, making it a feasible compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)6-15-9(17)8(16)14-3-1-7-2-4-18-5-7/h2,4-5H,1,3,6H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBJJXHNPHFZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)
![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)
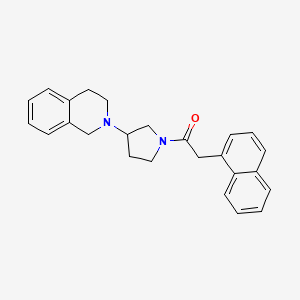
![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)
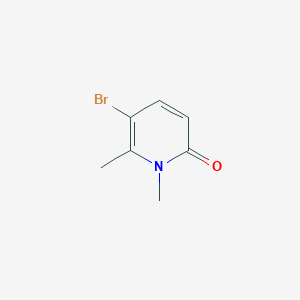


![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)
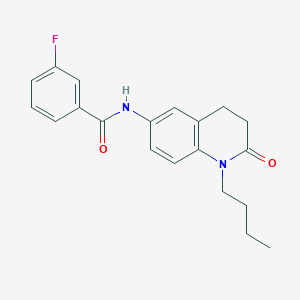
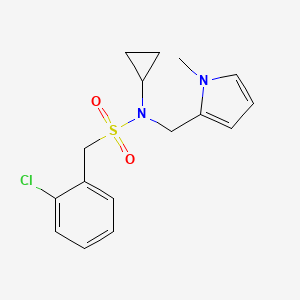
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)
![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)
